

roxatidine drug interaction profile comparison

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Compound Focus: Roxatidine

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Roxatidine Drug Interaction Profile Overview

The table below summarizes the key findings from experimental data on **roxatidine's** interactions.

Interaction Category	Experimental Model / Context	Key Findings	Suggested Mechanism / Cause
Cytochrome P450 Inhibition [1]	Mouse hepatic microsomes; Human urine metabolite (6 β -hydroxycortisol/17-OHCS ratio)	Much weaker inhibition of drug-metabolizing enzymes (12 to 100-fold higher K_i) than cimetidine; No significant change in human oxidative metabolism indicator.	Low affinity for cytochrome P-450 (reverse type I binding spectrum).
Pharmacokinetic Interactions [2]	Clinical studies in humans	No modification of the clearance of antipyrine, propranolol, diazepam, desmethyldiazepam, or theophylline.	Lack of inhibition of hepatic mixed-function oxidase enzymes.
Impact of Food & Antacids [2]	Clinical bioavailability study	No interference in the bioavailability of roxatidine when administered with a meal or antacids.	Not specified in the study.

Interaction Category	Experimental Model / Context	Key Findings	Suggested Mechanism / Cause
H2-Blocker Resistance [3]	Clinical trial in patients with H2-blocker-resistant ulcers	Effective in healing a proportion of ulcers (47% gastric, 89% duodenal) resistant to other H2-blockers (cimetidine, ranitidine, famotidine).	Different chemical structure (six-membered ring) compared to other agents (five-membered rings).
Estrogenic Activity [4]	<i>In vitro</i> rat/rabbit uterine receptor binding; <i>In vivo</i> uterotrophic assay in immature rats	Mild receptor binding affinity; Significantly increased uterine weight.	Direct interaction with estrogen receptors (experimental evidence).

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a detailed breakdown of the key experimental methodologies.

Protocol 1: Assessing Cytochrome P450 Inhibition

This protocol is based on a study comparing the inhibitory effects of **roxatidine** and cimetidine [1].

- **Objective:** To compare the inhibitory potency of **roxatidine** acetate hydrochloride and cimetidine on the cytochrome P-450-mediated drug-metabolizing enzyme system.
- **In Vitro Model:** Mouse hepatic microsomes.
- **Enzyme Activity Assays:** Measurement of testosterone 6 β -, 7 α -, and 16 α -hydroxylase, aminopyrine N-demethylase, and aniline hydroxylase activities.
- **Test Compounds:** **Roxatidine** acetate hydrochloride (ROX) and Cimetidine (CIM).
- **Key Measurements:**
 - **Inhibition Constant (Ki):** Determined for each compound for the different enzyme activities.
 - **Spectral Binding Analysis:** Type of difference spectra (e.g., type II for CIM, reverse type I for ROX) and dissociation constants (Ks) were measured.

- **In Vivo Human Model:**
 - **Participants:** Human subjects.
 - **Dosage:** Oral treatment with 800 mg/day of CIM or 150 mg/day of ROX.
 - **Biomarker:** The ratio of 6 β -hydroxycortisol to 17-hydroxy corticosteroids (6 β -OHF/17-OHCS) in urine was used as a non-invasive indicator of oxidative drug-metabolizing capacity.

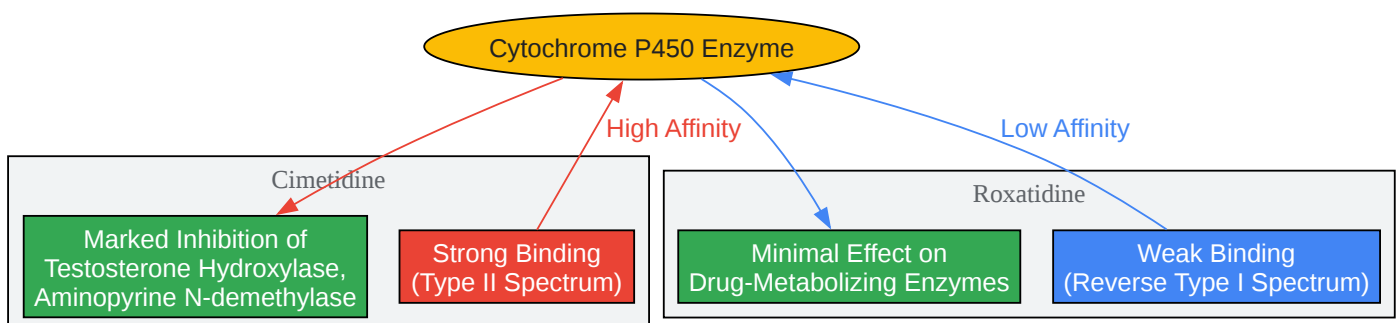
Protocol 2: Clinical Interaction Studies

This protocol outlines the methodology used to investigate pharmacokinetic interactions between **roxatidine** and other drugs in humans [2].

- **Objective:** To determine if **roxatidine** acetate affects the pharmacokinetics of co-administered drugs.
- **Study Design:** Clinical trials with **roxatidine** acetate administration over multiple days.
- **Specific Interactions Tested:**
 - **Antipyrine Metabolism:** **Roxatidine** acetate (75 mg twice daily for 7 days) vs. placebo; pharmacokinetic profiles of salivary antipyrine were compared.
 - **Propranolol, Diazepam, Desmethyldiazepam, and Theophylline Clearance:** **Roxatidine** acetate (75 mg daily) was administered, and the clearance of these drugs was measured.
- **Key Measurements:** Area under the plasma concentration-time curve (AUC) and clearance rates.

Mechanism of Cytochrome P450 Interaction

The following diagram illustrates the proposed mechanistic difference in how cimetidine and **roxatidine** interact with the cytochrome P450 enzyme system, which explains their differing interaction potential.



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Key Implications for Drug Development

- **Favorable Drug-Drug Interaction Profile:** The minimal inhibition of cytochrome P450 enzymes is a significant advantage, reducing the risk of interactions with drugs like benzodiazepines, beta-blockers, and theophylline [2] [1]. This is a clear differentiator from cimetidine.
- **Consideration for H2-Blocker Resistance:** **Roxatidine's** six-membered ring structure offers a therapeutic alternative for patients with ulcers resistant to first-generation H2-blockers, suggesting its binding mode or receptor interaction may differ [3].
- **Important Preclinical Safety Signal:** The observed **estrogenic activity** in animal models is a critical finding [4]. While the clinical relevance in humans requires further investigation, this potential off-target effect must be thoroughly evaluated during development, especially for long-term use.

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